molecular formula C10H12O3 B1586191 Methyl 3-(3-hydroxyphenyl)propanoate CAS No. 61389-68-2

Methyl 3-(3-hydroxyphenyl)propanoate

Cat. No. B1586191
CAS RN: 61389-68-2
M. Wt: 180.2 g/mol
InChI Key: IIFOKIAATXLZIB-UHFFFAOYSA-N
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Patent
US06335459B1

Procedure details

1.0M Lithium aluminum hydride in tetrahydrofuran (35.07 mL, 35.07 mmol) was added to a solution of 3-(3-hydroxyphenyl)propionic acid methyl ester (3.16 g, 17.5 mmol) in tetrahydrofuran (30 mL) at 0-5° C. under an argon atmosphere. The mixture was stirred at room temperature for 6 hours, and sodium sulfate decahydrate (15 g) was added to the mixture, followed by cooling to 0-5° C., and a dropwise addition of water (about 10 mL) and concentrated hydrochloric acid to pH 2-3. The mixture was extracted with ethyl acetate, and the extract was washed with water, brine, dried over magnesium sulfate, and concentrated to dryness. Purification by flash chromatography, eluting with hexane/ethyl acetate, gave 3-(3-hydroxypropyl)phenol as a clear oil (2.34 g, 88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
35.07 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9](=O)[CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[CH:13]=1.O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].Cl>O1CCCC1.O>[OH:8][CH2:9][CH2:10][CH2:11][C:12]1[CH:13]=[C:14]([OH:18])[CH:15]=[CH:16][CH:17]=1 |f:0.1.2.3.4.5,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
3.16 g
Type
reactant
Smiles
COC(CCC1=CC(=CC=C1)O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
35.07 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling to 0-5° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCCCC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.